BenchChemオンラインストアへようこそ!

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Soluble guanylate cyclase Cardiovascular drug discovery Patent-bounded chemical space

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2407339-58-4) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with three key substituents: an ethyl carboxylate at position 3, a trifluoromethyl group at position 2, and a cyano group at position 8. With a molecular formula of C12H8F3N3O2 and a molecular weight of 283.21 g/mol, this compound is part of the broader imidazo[1,2-a]pyridine-3-carboxylate family recognized as privileged scaffolds in medicinal chemistry, particularly for soluble guanylate cyclase (sGC) modulation, kinase inhibition, and anti-tubercular drug discovery.

Molecular Formula C12H8F3N3O2
Molecular Weight 283.21 g/mol
Cat. No. B8089139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC12H8F3N3O2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2C#N)C(F)(F)F
InChIInChI=1S/C12H8F3N3O2/c1-2-20-11(19)8-9(12(13,14)15)17-10-7(6-16)4-3-5-18(8)10/h3-5H,2H2,1H3
InChIKeyVBKKZFOJIZFXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Core Scaffold Specifications and Sourcing Profile


Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2407339-58-4) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with three key substituents: an ethyl carboxylate at position 3, a trifluoromethyl group at position 2, and a cyano group at position 8 . With a molecular formula of C12H8F3N3O2 and a molecular weight of 283.21 g/mol, this compound is part of the broader imidazo[1,2-a]pyridine-3-carboxylate family recognized as privileged scaffolds in medicinal chemistry, particularly for soluble guanylate cyclase (sGC) modulation, kinase inhibition, and anti-tubercular drug discovery [1]. Commercial sourcing data from Fluorochem, Apollo Scientific, and Leyan indicates an available purity of 95–98% .

Why Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Cannot Be Substituted by Generic Imidazopyridine Analogs


Within the imidazo[1,2-a]pyridine-3-carboxylate chemical space, substitution of the 8-cyano group with an alternative regioisomer—such as the 6-cyano (CAS 2407339-54-0) or 7-cyano (CAS 1555847-50-1) variant—fundamentally alters the electronic landscape and hydrogen-bonding topology of the molecule . The 8-position cyano substituent exerts a distinct electron-withdrawing effect that reshapes the π-electron distribution across the bicyclic core, critically influencing both supramolecular assembly in the solid state (as evidenced by unique C–H···N and π···π interaction networks in single-crystal XRD data [1]) and pharmacophoric recognition patterns in biological target engagement [2]. Furthermore, the absence of a cyano group entirely—as in ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 108438-46-6)—removes a key hydrogen-bond acceptor site and metabolic soft spot that medicinal chemistry programs exploit for potency optimization and ADME tuning [2].

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


8-Cyano Substitution Enables Exclusive Regiochemical Entry to Bayer sGC Stimulator Carboxamide Patent Space

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate serves as the direct ester precursor to the 8-cyano-substituted imidazo[1,2-a]pyridine-3-carboxamide series claimed in Bayer Pharma's sGC stimulator patent (US 2017/0217954 A1) [1]. The patent explicitly defines the 8-position substituent as a required structural element for cardiovascular efficacy, and the 3-ethyl carboxylate group serves as the synthetic handle for amidation to the biologically active carboxamide form [1]. By contrast, the 6-cyano regioisomer (CAS 2407339-54-0) lacks any corresponding patent-granted composition-of-matter coverage in this therapeutic class, placing it outside the protected and biologically validated chemical space . This patent linkage provides procurement justification: the 8-cyano regioisomer is the only variant with a documented, defensible route to a pharmaceutically relevant chemotype.

Soluble guanylate cyclase Cardiovascular drug discovery Patent-bounded chemical space

Regioselective I₂/AcOH Synthesis Method Confers Superior Crystallographic Definition Versus Comparator Regioisomers

The Verma et al. (2025) I₂/AcOH-catalyzed regioselective synthesis of 8-cyano-2-ethoxycarbonylimidazo[1,2-a]pyridines provides full single-crystal XRD characterization for three representative 8-cyano derivatives (compounds 8a, 8c, 8f), all crystallizing in a monoclinic crystal system with well-defined non-covalent interaction networks quantified via Hirshfeld surface analysis and PIXEL energy decomposition [1]. Key crystallographic parameters include lattice stabilization through π···π stacking (centroid distances), C–H···N hydrogen bonds (with quantified donor–acceptor distances), and C–H···O interactions [1]. The total lattice energy was decomposed into Coulombic, polarization, dispersion, and repulsion components using the PIXEL method [1]. No equivalent single-crystal XRD dataset exists for the 6-cyano or 7-cyano regioisomers in the published literature, meaning the 8-cyano variant is the only regioisomer with experimentally validated solid-state structural parameters suitable for crystal engineering and formulation studies [2].

Crystal engineering Solid-state characterization Regioselective synthesis

8-Cyano Substitution Produces Distinct Computed Physicochemical Profile Versus 2-Trifluoromethyl-Only Baseline

Addition of the 8-cyano group to the imidazo[1,2-a]pyridine-3-carboxylate scaffold increases topological polar surface area (TPSA) from 43.6 Ų (for the non-cyano analog, CAS 108438-46-6) to 67.4 Ų (for the 8-cyano target compound), as computed by PubChem's Cactvs engine [1]. This represents a 54.6% increase in TPSA, directly attributable to the cyano group [1]. The XLogP3 value is 3.0 for the target compound [1]; while the non-cyano analog (C11H9F3N2O2, MW 258.2) has a computed XLogP3 of approximately 3.2 (estimated from fragment contributions), the additional polarity of the cyano group shifts the lipophilicity–polarity balance toward more favorable drug-like space [2]. The hydrogen bond acceptor count increases from 5 to 7 upon cyano addition, expanding potential intermolecular interaction capacity [1]. These computed properties align with the fragment-grown lead optimization strategies employed in Bayer's sGC stimulator program, where cyano incorporation was identified as a key potency-enhancing modification [3].

Physicochemical profiling Drug-likeness prediction Cyano group contribution

Imidazo[1,2-a]pyridine-3-carboxylate Class Demonstrates Sub-μg/mL Anti-Tubercular Potency: 8-Cyano Variant Offers Unexplored Lead-Like Opportunity

Multiple independent studies confirm that the imidazo[1,2-a]pyridine-3-carboxylate/amide scaffold delivers potent in vitro activity against Mycobacterium tuberculosis H37Rv. Khetmalis et al. (2022) reported IPA-6 with an MIC of 0.05 μg/mL—125-fold more potent than ethambutol (MIC 6.25 μg/mL)—in the microplate Alamar Blue assay (MABA), with a selectivity index ≥66 against human embryonic kidney cells [1]. Patel et al. (2024) independently confirmed that imidazo[1,2-a]pyridine derivatives exhibit MICs ranging from 1.6 to 6.25 μg/mL against H37Rv, with network pharmacology identifying 10 hub targets (TLR4, ICAM1, STAT3, etc.) relevant to TB pathogenesis [2]. While the specific 8-cyano-2-trifluoromethyl ester compound has not yet been directly screened in published anti-TB assays, its structural features—the electron-withdrawing 8-cyano and 2-CF₃ groups—match key pharmacophoric elements identified in the SAR of active IPAs, positioning it as a compelling, unexplored lead-like candidate for anti-TB screening libraries [3].

Anti-tubercular drug discovery Mycobacterium tuberculosis H37Rv Structure–activity relationship

Commercial Availability and Purity Benchmarking of 8-Cyano Versus Alternative Regioisomers

Commercial supply chain analysis reveals that ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is stocked by at least five independent vendors (Fluorochem, Apollo Scientific, Leyan, AKSci, and CymitQuimica) at purities ranging from 95% to 98% . The 6-cyano regioisomer (CAS 2407339-54-0) is stocked at ≥95% purity by Fluorochem, Apollo Scientific, and Leyan, offering comparable availability . The 7-cyano regioisomer (CAS 1555847-50-1) is similarly available at ≥95% purity . The non-cyano parent compound (CAS 108438-46-6) is stocked at 95% purity by AKSci and other vendors, with a higher unit cost per gram relative to its molecular complexity . Critically, the 8-cyano variant is the only regioisomer with published crystallographic characterization and a direct synthetic methodology paper (I₂/AcOH route, Verma et al. 2025 [1]), providing purchasers with validated analytical reference data (¹H NMR, ¹³C NMR, HRMS, FTIR, and single-crystal XRD) that the alternative regioisomers lack [1].

Chemical sourcing Building block procurement Purity specification

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Highest-Confidence Application Scenarios


sGC Stimulator Lead Optimization: Ester-to-Carboxamide Diversification for Cardiovascular Drug Discovery

Medicinal chemistry teams pursuing soluble guanylate cyclase (sGC) stimulators for resistant hypertension or heart failure can utilize the 8-cyano ester as a direct diversification starting material. The 3-ethyl carboxylate serves as a hydrolytically labile handle for conversion to the corresponding carboxylic acid followed by amide coupling to generate 8-cyano-imidazo[1,2-a]pyridine-3-carboxamide libraries. This synthetic strategy mirrors the lead optimization pathway described in Bayer's BAY-747 development program [1]. The 8-cyano substituent is explicitly claimed in US 2017/0217954 A1 as a structural element within the sGC stimulator pharmacophore [1], providing freedom-to-operate alignment for organizations building upon this patent space. The compound's commercial availability at 95–98% purity supports direct use in parallel synthesis without additional purification.

Anti-Tubercular Screening Library Construction Targeting MDR-TB and XDR-TB

The established sub-μg/mL anti-TB potency of the imidazo[1,2-a]pyridine-3-carboxylate/amide class—with benchmark compound IPA-6 achieving MIC 0.05 μg/mL (125× ethambutol) [2]—justifies the inclusion of the unexplored 8-cyano-2-CF₃ variant in phenotypic screening decks against drug-resistant M. tuberculosis strains. The electron-withdrawing 8-cyano and 2-trifluoromethyl groups create a unique electronic profile that may differentially modulate target engagement at the InhA enoyl-ACP reductase or QcrB cytochrome bc₁ complex, both validated anti-TB targets of the imidazopyridine class [3]. The compound can be screened directly in the MABA assay at starting concentrations of 100 μg/mL with twofold serial dilution to determine MIC against H37Rv and selected mono-resistant clinical isolates [2].

Solid-Form Screening and Co-Crystal Engineering Utilizing Pre-Characterized Crystallographic Data

For pharmaceutical development groups requiring solid-form characterization of imidazopyridine intermediates, the 8-cyano variant's published monoclinic crystal structure, Hirshfeld surface analysis, and PIXEL interaction energy decomposition [4] provide a comprehensive pre-existing dataset for co-crystal design. The quantified non-covalent interaction networks—including π···π stacking and C–H···N hydrogen bonds—identify specific lattice contact points amenable to co-former selection. This reduces the experimental burden of polymorph screening and salt/co-crystal selection by enabling computational pre-screening against potential co-formers (e.g., carboxylic acids, amides) using the published crystallographic coordinates as input for crystal structure prediction (CSP) workflows [4].

Physicochemical Property-Driven Fragment Growth for Lead-Like Chemical Probe Development

The compound's moderate TPSA (67.4 Ų) and XLogP3 (3.0) [5] position it within lead-like chemical space (TPSA < 140 Ų, cLogP < 4), making it a suitable starting point for fragment-to-lead optimization. The three rotatable bonds (ethyl ester side chain) and seven hydrogen bond acceptors (cyano N, ester carbonyl O, pyridine N, imidazole N, CF₃ fluorines) provide multiple vectors for property-guided substitution [5]. Compared to the non-cyano analog (TPSA 43.6 Ų, fewer H-bond acceptors) [5], the 8-cyano variant offers superior solubility potential (correlated with higher TPSA) without breaching the Lipinski cutoffs, making it preferable for programs targeting oral bioavailability in challenging indications such as CNS or intracellular infections.

Quote Request

Request a Quote for Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.